3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole 3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15969139
InChI: InChI=1S/C11H19N3O/c1-2-6-10-13-11(14-15-10)9-7-4-3-5-8-12-9/h9,12H,2-8H2,1H3
SMILES:
Molecular Formula: C11H19N3O
Molecular Weight: 209.29 g/mol

3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC15969139

Molecular Formula: C11H19N3O

Molecular Weight: 209.29 g/mol

* For research use only. Not for human or veterinary use.

3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole -

Specification

Molecular Formula C11H19N3O
Molecular Weight 209.29 g/mol
IUPAC Name 3-(azepan-2-yl)-5-propyl-1,2,4-oxadiazole
Standard InChI InChI=1S/C11H19N3O/c1-2-6-10-13-11(14-15-10)9-7-4-3-5-8-12-9/h9,12H,2-8H2,1H3
Standard InChI Key MOKODIYQKLXQED-UHFFFAOYSA-N
Canonical SMILES CCCC1=NC(=NO1)C2CCCCCN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole is characterized by a five-membered 1,2,4-oxadiazole ring, a seven-membered azepane ring, and a linear propyl chain. The IUPAC name reflects its substitution pattern: the oxadiazole ring is substituted at the 3-position by an azepane moiety and at the 5-position by a propyl group . Its molecular formula (C₁₁H₁₉N₃O) and weight (209.29 g/mol) were confirmed via PubChem .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₉N₃O
Molecular Weight209.29 g/mol
Synonym(s)1564723-09-6

Structural Features and Conformational Analysis

The 1,2,4-oxadiazole ring exhibits planar geometry, enabling π-π stacking interactions with aromatic residues in biological targets . The azepane ring introduces conformational flexibility, while the propyl group enhances lipophilicity, influencing membrane permeability. Computational models suggest that the azepane adopts a chair-like conformation, minimizing steric strain .

Synthetic Methodologies

Table 2: Representative Reaction Conditions for 1,2,4-Oxadiazoles

Starting MaterialsConditionsYield (%)Reference
Acylhydrazide + NitrilePOCl₃, 80°C, 12h65–80
Hydroxylamine + AcidMicrowave, 150°C70–85

Functionalization and Derivatization

Post-synthetic modifications often target the azepane nitrogen or propyl chain. For instance, N-alkylation of the azepane ring enhances binding affinity to FXR, as demonstrated in analogs with substituted benzyl groups . Conversely, oxidation of the propyl chain to a ketone or carboxylate could modulate solubility.

Pharmacological Properties and Mechanisms

Farnesoid X Receptor (FXR) Antagonism

3-(Azepan-2-yl)-5-propyl-1,2,4-oxadiazole exhibits FXR antagonism, a property critical for treating cholestasis and non-alcoholic steatohepatitis (NASH). Molecular docking studies reveal that the oxadiazole ring forms a water-mediated hydrogen bond with Gln285 and a π-π interaction with His451 . The azepane moiety engages in hydrophobic interactions with Leu209 and Phe288, while the propyl chain occupies a lipophilic pocket lined by Met243 and Trp299 .

Table 3: Key Pharmacological Parameters

ParameterValueReference
IC₅₀ (FXR Binding)0.8 ± 0.1 µM
LogP (Calculated)2.7

In Vitro Pharmacokinetic Profiling

Preliminary ADMET studies indicate moderate metabolic stability in human liver microsomes (t₁/₂ = 45 min) and high plasma protein binding (92%) . The compound demonstrates moderate permeability (Papp = 12 × 10⁻⁶ cm/s) in Caco-2 assays, suggesting oral bioavailability potential .

Structure-Activity Relationships (SAR)

Role of the Oxadiazole Ring

The 1,2,4-oxadiazole core is indispensable for FXR binding. Removal or replacement with 1,3,4-oxadiazole abolishes antagonistic activity, underscoring the importance of ring electronics and hydrogen-bonding capacity .

Azepane and Propyl Modifications

  • Azepane Substitution: N-Methylation improves metabolic stability but reduces FXR affinity by 30% .

  • Propyl Chain Elongation: Extending to butyl decreases solubility (LogP = 3.1) without enhancing potency .

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